FAM-DEALA-Hyp-YIPD

Fluorescence Polarization HIF-1α VHL

Researchers screening VHL E3 ligase inhibitors face inconsistent FP assay signals due to tracer variability. FAM-DEALA-Hyp-YIPD is the validated 10-mer fluorescent probe (5-FAM-labeled, Kd = 180-560 nM) optimized for VHL/HIF-1α FP displacement assays, ensuring reproducible detection of weak-to-moderate affinity binders. - Moderate binding affinity enables broad dynamic range for screening low μM to sub-μM inhibitors. - ≥95% HPLC purity with full characterization (MW 1477.48 Da, λex/em 485/535 nm) for cross-lab reproducibility. - Used in patented VHL inhibitor discovery workflows (US10730870, US11512083). Ships ambient; store at -20°C.

Molecular Formula C71H84N10O25
Molecular Weight 1477.5 g/mol
Cat. No. B15138321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM-DEALA-Hyp-YIPD
Molecular FormulaC71H84N10O25
Molecular Weight1477.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O
InChIInChI=1S/C71H84N10O25/c1-7-33(4)58(68(101)80-22-8-9-51(80)65(98)78-50(69(102)103)30-57(90)91)79-64(97)48(24-36-10-13-38(82)14-11-36)77-66(99)52-26-41(85)31-81(52)67(100)35(6)73-62(95)47(23-32(2)3)75-59(92)34(5)72-61(94)46(20-21-55(86)87)74-63(96)49(29-56(88)89)76-60(93)37-12-17-43-42(25-37)70(104)106-71(43)44-18-15-39(83)27-53(44)105-54-28-40(84)16-19-45(54)71/h10-19,25,27-28,32-35,41,46-52,58,82-85H,7-9,20-24,26,29-31H2,1-6H3,(H,72,94)(H,73,95)(H,74,96)(H,75,92)(H,76,93)(H,77,99)(H,78,98)(H,79,97)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t33-,34-,35-,41+,46-,47-,48-,49-,50-,51-,52-,58-/m0/s1
InChIKeyHZSHAEZSTDCNEY-LNDUXEJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-DEALA-Hyp-YIPD: Fluorescent HIF-1α FP Probe


FAM-DEALA-Hyp-YIPD is a synthetic, 5-carboxyfluorescein (FAM)-labeled 10-mer peptide derived from the hypoxia-inducible factor 1-alpha (HIF-1α) sequence . It is categorized as a fluorescent probe and is specifically designed for use in fluorescence polarization (FP) displacement assays to study and quantify the binding interaction between HIF-1α and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1]. This interaction is a key regulatory step in the cellular response to hypoxia. The compound has a reported molecular weight of 1477.48 Da and a sequence of 5-FAM-Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp, with the fluorescent label attached to the N-terminal aspartic acid [2].

WorkflowFluorescence polarization displacement assay
SelectionFAM-labeled HIF-1α peptide tracer
Use ContextHigh-throughput VHL ligand identification

Risks of Substituting FAM-DEALA-Hyp-YIPD


The VHL/HIF-1α interaction is highly sensitive to peptide sequence and length [1]. Substituting FAM-DEALA-Hyp-YIPD with a non-fluorescent analog, like DEALA-Hyp-YIPD, renders it useless for direct detection in FP assays [2]. Conversely, substituting it with a longer fluorescent peptide, such as FAM-DEALAHypYIPMDDDFQLRSF, introduces a significantly higher binding affinity (lower Kd) which alters the assay's dynamic range and can be incompatible with established protocols for screening weak to moderate affinity inhibitors . These differences in detection capability and binding kinetics necessitate the use of the specific, validated tool compound for reproducible and comparative results.

Unlabeled analog
Non-fluorescent DEALA-Hyp-YIPD lacks detection capability and cannot act as an FP tracer, limiting to inhibitor-only use.
Longer fluorescent peptide
FAM-DEALAHypYIPMDDDFQLRSF binds VHL with substantially higher affinity, altering the competitive displacement window and screening dynamic range.
Synthesis and handling
Longer sequence introduces higher synthesis cost, purification complexity, and potential solubility shifts that affect routine HTS workflows.

FAM-DEALA-Hyp-YIPD: Quantitative Comparisons


Fluorescent vs. Unlabeled Peptide in FP Assays

The primary differentiation is functional: FAM-DEALA-Hyp-YIPD is a fluorescent probe capable of generating a signal in fluorescence polarization (FP) assays, enabling its use as a tracer in competitive binding studies . In contrast, its non-fluorescent analog, DEALA-Hyp-YIPD, is an inhibitor of the VHL/HIF-1α interaction (IC50 = 0.91 μM) but cannot be directly detected in an FP assay [1]. Therefore, procurement of the FAM-labeled version is mandatory for any FP-based experimental workflow.

Fluorescent label
Head-to-head
Detectable FP signal vs. Not detectable
Mandatory functional difference for FP-based tracer use
Unlabeled analog acts only as inhibitor (IC50 0.91 μM) and cannot replace the probe
Fluorescence Polarization HIF-1α VHL High-Throughput Screening

VHL Binding Affinity: Peptide Length Comparison

The choice of peptide length dramatically impacts binding kinetics. FAM-DEALA-Hyp-YIPD exhibits a Kd for the VHL complex in the range of 180-560 nM . In stark contrast, the longer peptide version, FAM-DEALAHypYIPMDDDFQLRSF, binds to the same VHL protein with a Kd of 3 nM, representing an affinity that is approximately 60- to 187-fold higher . This quantitative difference means the longer peptide is not a simple substitute but a fundamentally different tool for probing high-affinity interactions or when a lower detection limit is required.

Binding affinity
Cross-study
Kd 180–560 nM vs. 3 nM
~60–187-fold difference
Affinity shift alters screening window suitability
Longer peptide targets higher-affinity interactions and is not a simple replacement
Binding Affinity VHL HIF-1α Structure-Activity Relationship

Tracer Role in VHL Inhibitor Screening

FAM-DEALA-Hyp-YIPD has been directly validated as a substrate in fluorescence polarization competition assays for screening VHL ligands [1]. In a patent-sourced example, a test compound demonstrated an IC50 of 3,200 nM (3.2 μM) for inhibiting the VHL/Elongin B/Elongin C complex using FAM-DEALA-Hyp-YIPD as the tracer [2]. This demonstrates the compound's utility in quantifying the potency of novel VHL inhibitors. The non-fluorescent analog, DEALA-Hyp-YIPD, while known as an inhibitor with an IC50 of 0.91 μM, cannot serve this function as a tracer in a displacement assay [3].

Screening tracer
Reported
IC50 determination in FP competition format
Supports VHL ligand IC50 profiling in drug discovery workflows
Example: test compound IC50 3.2 μM against the fluorescent probe
Inhibitor Screening VHL Ligands PROTAC Drug Discovery

Structural Simplicity for Routine Screening

The fundamental structural difference between FAM-DEALA-Hyp-YIPD and the longer peptide analog is reflected in their molecular weights and sequences. FAM-DEALA-Hyp-YIPD has a molecular weight of 1477.48 g/mol and consists of a 10-amino acid sequence (DEALAXYIPD, where X=Hyp) . The longer version, FAM-DEALAHypYIPMDDDFQLRSF, has a molecular weight of approximately 2616.8 g/mol and contains a 17-amino acid sequence . This ~77% increase in molecular weight and 70% increase in length directly impacts synthesis cost, purification complexity, and potential solubility, making the shorter FAM-DEALA-Hyp-YIPD a more economical and manageable tool for routine high-throughput screening applications where its lower binding affinity is acceptable.

Peptide size
Head-to-head
MW 1477.5 Da, 10 aa vs. ~2617 Da, 17 aa
~77% lower MW
Cost-effective for routine high-throughput screening
Smaller size may favor solubility and synthesis yield for HTS campaigns
Peptide Synthesis Molecular Weight Sequence Comparison Analytical Characterization

FAM-DEALA-Hyp-YIPD: Application Scenarios


High-Throughput VHL Ligand Screening by FP

FAM-DEALA-Hyp-YIPD is the validated tracer for establishing fluorescence polarization (FP) competition assays to identify and characterize novel small molecule inhibitors of the VHL E3 ligase. Its moderate binding affinity (Kd = 180-560 nM) provides a suitable dynamic range for detecting compounds with a wide range of potencies (from low micromolar to sub-micromolar), as demonstrated in both primary literature and patent examples where it was used to determine the IC50 of test compounds [1].

VHL/HIF-1α Protein-Protein Interaction Studies

This fluorescent peptide serves as a direct probe for studying the biochemical and biophysical parameters of the VHL/HIF-1α interaction. Its ability to be used in FP displacement assays allows researchers to quantify the disruption of this key PPI, enabling the evaluation of how post-translational modifications (like HIF-1α hydroxylation) or mutations in the binding pocket affect VHL recognition and binding kinetics [2].

PROTAC Degradation Activity Assays

In the field of targeted protein degradation, FAM-DEALA-Hyp-YIPD is a critical tool. It is used to assess VHL binding in FP displacement assays, which is the first step in evaluating the effect of VHL ligands on degradation activity. By quantifying the binding of a potential VHL-recruiting ligand to the E3 ligase, researchers can confirm target engagement before proceeding to more complex cellular assays measuring ternary complex formation and target protein degradation .

Assay QC and Lot-to-Lot Consistency

Due to its commercial availability from reputable vendors with specified purity (≥95% by HPLC) and detailed characterization (e.g., exact molecular weight, sequence, optical properties), FAM-DEALA-Hyp-YIPD can be used as a reference standard to validate and calibrate in-house VHL binding assays [3]. This ensures reproducibility and allows for the comparison of data generated across different experiments or laboratory sites over time.

Application
Selection Property
Validation Focus
VHL ligand HTS by FP
Fluorescent FP probe with moderate affinity
Dynamic range and inhibitor IC50 characterization
VHL/HIF-1α PPI studies
Displacement probe for binding kinetics
Post-translational modification and mutation effects
PROTAC target engagement
VHL binding competition tracer
Ligand binding confirmation before cellular assays
Assay standardization
HPLC-characterized peptide reference
Lot-to-lot reproducibility and inter-lab calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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